molecular formula C22H21NO3 B8084651 O-Trityl-L-serine

O-Trityl-L-serine

Cat. No. B8084651
M. Wt: 347.4 g/mol
InChI Key: ZXVRNLZMMUBFSR-FQEVSTJZSA-N
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Description

O-Trityl-L-serine is a compound with the molecular formula C22H21NO3 . It is also known by other synonyms such as (2S)-2-amino-3-trityloxypropanoic acid, H-Ser (Trt)-OH, and H-L-Ser (Trt)-OH .


Synthesis Analysis

The triphenylmethyl (trityl; Trt or Tr) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides . The procedures of mixed anhydrides and activated esters may be used to prepare trityl peptides . The same route may happen in the attendance of N, N ′-dicyclohexylcarbodiimide (DCC) .


Molecular Structure Analysis

The molecular weight of O-Trityl-L-serine is 347.4 g/mol . The IUPAC name is (2 S )-2-amino-3-trityloxypropanoic acid . The InChI, InChIKey, Canonical SMILES, and Isomeric SMILES are also provided .


Chemical Reactions Analysis

Triphenylcarbenium ions (trityl cations: [RPh] 3 C +) are broadly identified organic compounds, because of their several uses, such as protective group, a catalyst for C–C bond formation, dye chemistry, carbohydrate chemistry, oxidation and reduction reagent, polymer and peptide synthesis, chiral catalyst, activity-based probes, and photochemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of O-Trityl-L-serine include a molecular weight of 347.4 g/mol, XLogP3-AA of 1.2, Hydrogen Bond Donor Count of 2, Hydrogen Bond Acceptor Count of 4, Rotatable Bond Count of 7, Exact Mass of 347.15214353 g/mol, Monoisotopic Mass of 347.15214353 g/mol, Topological Polar Surface Area of 72.6 Ų, Heavy Atom Count of 26, Formal Charge of 0, and Complexity of 389 .

Scientific Research Applications

  • L-Serine in Disease and Development : L-serine plays a central role in cellular proliferation and is vital for brain development and function. It is necessary for specific functions in the central nervous system, and alterations in serine levels are linked to psychiatric disorders and neurological abnormalities in patients with defects in L-serine synthesis (de Koning et al., 2003).

  • Serine Biosynthesis and Transport Defects : L-serine biosynthesis involves enzymes like phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase. Defects in these enzymes lead to systemic serine deficiency with a broad phenotypic spectrum, from severe neurological manifestations to intellectual disability. L-serine therapy may be beneficial in preventing or ameliorating symptoms if started before neurological damage occurs (El-Hattab, 2016).

  • Microbial Production of L-Serine : The microbial production of L-serine from renewable feedstocks is gaining attention due to its wide applications in industry. Strategies and techniques in metabolic engineering for organisms like Corynebacterium glutamicum and Escherichia coli are being developed to enhance L-serine production (Zhang et al., 2018).

  • L-Serine's Role in Cancer Metabolism : L-serine is crucial for the growth and survival of proliferating cells, contributing to protein, amino acid, glutathione synthesis, nucleotide synthesis, and antioxidant defense. Many cancer cells are highly dependent on serine, presenting novel therapeutic opportunities (Yang & Vousden, 2016).

  • Mechanisms of L-Serine-Mediated Neuroprotection : L-serine functions as a neuroprotective agent in conditions like ALS and Alzheimer's disease. It selectively activates lysosomal cathepsins B and L, contributing to the clearance of misfolded or unfolded proteins, a characteristic of many neurodegenerative diseases (Dunlop & Carney, 2020).

Mechanism of Action

While specific information on the mechanism of action of O-Trityl-L-serine was not found, L-serine, an endogenous amino acid, has been suggested to regulate the release of several cytokines in the brain under some neuropathological conditions to recover cognitive function, improve cerebral blood flow, inhibit inflammation, promote remyelination and exert other neuroprotective effects on neurological injury .

Safety and Hazards

Safety data sheets suggest avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

The therapeutic potential of using L-serine, an endogenous amino acid, as a general treatment for numerous CNS diseases and injuries has been emphasized . Because L-serine performs a broad spectrum of functions, it may be clinically used as an effective neuroprotective agent .

properties

IUPAC Name

(2S)-2-amino-3-trityloxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO3/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)/t20-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRNLZMMUBFSR-FQEVSTJZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Trityl-L-serine

CAS RN

25840-83-9
Record name O-(Triphenylmethyl)-L-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25840-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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